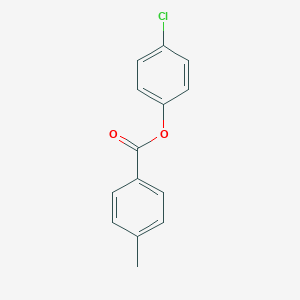

4-Chlorophenyl 4-methylbenzoate

Description

4-Chlorophenyl 4-methylbenzoate (C14H11ClO2), often abbreviated as 4CP4MBA in crystallographic studies, is an aryl benzoate derivative characterized by a 4-chlorophenyl ester group linked to a 4-methyl-substituted benzoic acid moiety. Its crystal structure has been extensively analyzed via X-ray diffraction, revealing key geometric parameters such as bond lengths, angles, and intermolecular interactions. The compound crystallizes in a monoclinic system, with molecules forming infinite chains along the a-axis through C–H···O hydrogen bonds . The dihedral angle between its two aromatic rings is 63.89°, a critical feature influencing its solid-state packing and reactivity .

Synthesis typically involves esterification of 4-methylbenzoyl chloride with 4-chlorophenol, followed by slow evaporation of ethanol to obtain single crystals suitable for structural analysis . Studies on 4CP4MBA are part of broader research into substituent effects on aryl benzoates, particularly how halogen (Cl) and alkyl (CH3) groups modulate molecular conformations and intermolecular forces .

Propriétés

Numéro CAS |

15023-58-2 |

|---|---|

Formule moléculaire |

C14H11ClO2 |

Poids moléculaire |

246.69 g/mol |

Nom IUPAC |

(4-chlorophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11ClO2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3 |

Clé InChI |

WFAGYTKJEMEMDZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Parameters of Selected Aryl Benzoates

Key Observations:

- Dihedral Angles : The angle between aromatic rings decreases with electron-withdrawing substituents (e.g., Cl). For example, 4CP4CBA (47.98°) has a smaller angle than 4CP4MBA (63.89°), indicating greater planarity due to dual Cl substituents enhancing π-π interactions .

- Hydrogen Bonding : All compounds exhibit C–H···O interactions, but the packing direction varies. 4CP4MBA and 4MP4MBA form chains along the a-axis , while 4CP4CBA and 4MP4CBA adopt helical chains along the b-axis .

- Substituent Effects : Methyl groups (4MP4MBA) increase steric hindrance, slightly enlarging dihedral angles compared to chloro-substituted analogs. Chlorine atoms enhance dipole interactions, stabilizing tighter molecular packing .

Thermodynamic and Spectroscopic Properties

- 4CP4CBA (dual Cl substituents) likely has higher melting points due to stronger intermolecular forces (dipole-dipole, Cl···Cl contacts).

- 4MP4MBA (dual CH3 groups) may exhibit lower solubility in polar solvents compared to chloro-substituted analogs.

Implications of Structural Variations

The substituent-dependent dihedral angles and packing motifs in aryl benzoates have implications for:

- Material Science : Tighter packing (e.g., 4CP4CBA) may improve thermal stability in polymer matrices.

- Pharmaceutical Design : Chloro-substituted analogs (e.g., 4CP4MBA) could serve as lipophilic scaffolds for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.